

Application Notes and Protocols: HBX 41108 Treatment in HCT116 Cancer Cells

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Compound of Interest		
Compound Name:	HBX 41108	
Cat. No.:	B1672952	Get Quote

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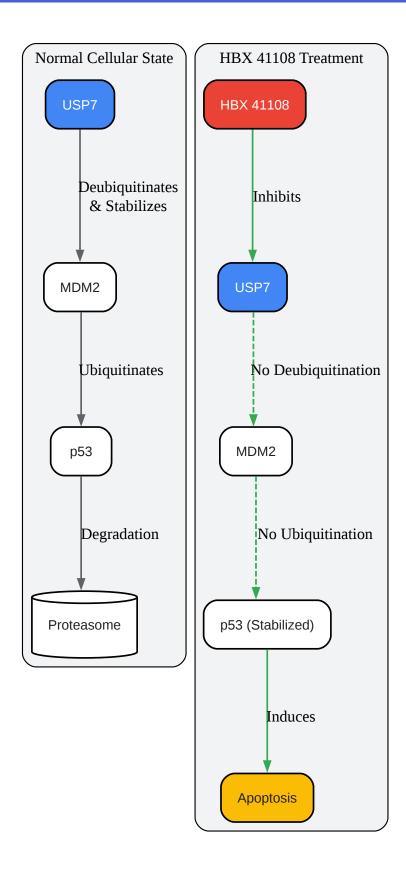
Introduction

HBX 41108 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme that plays a critical role in the regulation of various cellular processes, including the p53 tumor suppressor pathway.[1] In cancer cells with wild-type p53, such as the HCT116 colorectal carcinoma cell line, inhibition of USP7 by **HBX 41108** leads to the stabilization and activation of p53, subsequently inducing cell cycle arrest and apoptosis.[1] These application notes provide detailed protocols for studying the effects of **HBX 41108** on HCT116 cells, including methods for assessing cell proliferation, apoptosis, and the underlying signaling pathways.

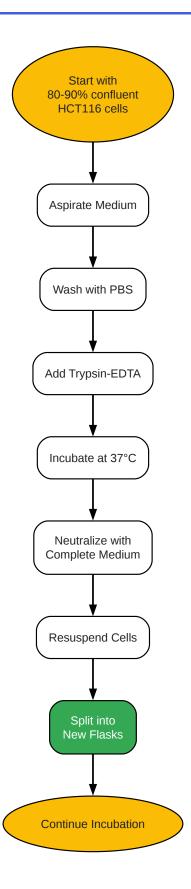
Mechanism of Action

HBX 41108 acts as an uncompetitive, reversible inhibitor of USP7.[1] Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. By inhibiting USP7, **HBX 41108** disrupts the USP7-MDM2 interaction, leading to the destabilization of MDM2. This, in turn, allows for the accumulation and activation of p53, which can then transcriptionally activate its downstream target genes to induce apoptosis.

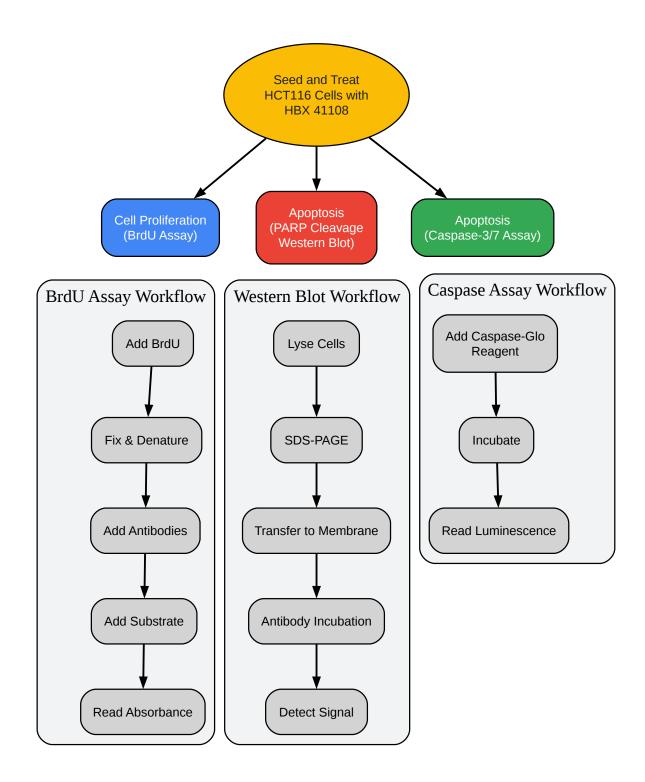












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References

- 1. Small-molecule inhibitor of USP7/HAUSP ubiquitin protease stabilizes and activates p53 in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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